2,6-Diphenyl-4H-pyran-4-one

Vue d'ensemble

Description

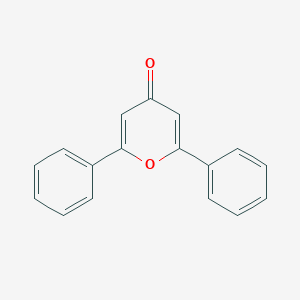

2,6-Diphenyl-4H-pyran-4-one (CAS: 1029-94-3) is a γ-pyrone derivative characterized by phenyl groups at the 2- and 6-positions and a ketone moiety at the 4-position. Its molecular formula is C₁₇H₁₂O₂ (MW: 248.28), and it is synthesized via multiple methods, including:

- Decarboxylative condensation of β-ketoacids using Tf₂O, achieving 81% yield (Scheme 2, ).

- Transition-metal-free synthesis via TfOH-promoted cyclization of diynones with water (83% yield, ).

This compound serves as a versatile precursor in supramolecular chemistry, forming crown ethers and podands through nucleophilic substitutions at the 3- and 5-positions (e.g., with o-nitrophenol or triethyleneglycol) . Its commercial availability is noted, with suppliers like Shanghai Yuanye Bio-Technology offering quantities starting at 250 mg .

Méthodes De Préparation

Synthesis via Bromomethyl Intermediates and Cross-Coupling Reactions

Preparation of Di(bromomethyl) Pyranone Precursors

The synthesis of 2,6-diphenyl-4H-pyran-4-one begins with di(bromomethyl) pyranones (1a,b ), which serve as versatile intermediates for introducing aryl groups. As reported in , 1a,b are synthesized by brominating methyl groups at the 2- and 6-positions of 3,5-diphenyl-4H-pyran-4-one. Reaction of 1a,b with N-hydroxyphthalimide in dimethylformamide (DMF) at room temperature yields di(N-phthalimidoxymethyl) derivatives (2a,b ) in 52–82.5% yields . Subsequent hydrazinolysis of 2a,b generates di(aminoxymethyl) pyranones (3a,b ), which are pivotal for further functionalization .

Reaction Conditions and Characterization

-

Synthesis of 2a :

-

Synthesis of 3a :

Cyclocondensation of β-Diketones and Aldehydes

Base-Catalyzed Cyclization

A scalable route involves cyclocondensation of 1,3-diphenylpropane-1,3-dione with benzaldehyde derivatives. This method, adapted from , proceeds via enolate formation followed by aldol-like cyclization:

Reaction Scheme

-

Enolate Formation :

-

Reagents: 1,3-Diphenylpropane-1,3-dione (1.0 equiv), NaOEt (2.0 equiv), ethanol.

-

-

Aldol Cyclization :

Characterization Data

Acid-Catalyzed Isomerization

Cyclization under acidic conditions (e.g., H₂SO₄/EtOH) favors the (E,E)-isomer of this compound, as observed in . For example, refluxing 3a with 4-methylbenzaldehyde in dichloromethane yields aldoxime derivatives (4–7a,b ) with 72% yield for the (E,E)-isomer .

Functionalization of Diethyl Ester Precursors

Synthesis of Diethyl 4-Oxo-4H-pyran-2,6-dicarboxylate

As detailed in , diethyl 4-oxo-4H-pyran-2,6-dicarboxylate (2 ) is synthesized via two methods:

Method A

-

Reagents : Chelidonic acid (1 ), toluene/EtOH, TsOH·H₂O.

-

Characterization : ¹H NMR δ 1.42 (t, 6H, CH₃), 4.46 (q, 4H, CH₂) .

Method B

Decarboxylation and Phenyl Group Introduction

Hydrolysis of 2 with aqueous HCl yields 4-oxo-4H-pyran-2,6-dicarboxylic acid, which undergoes decarboxylation at 200°C to form 4H-pyran-4-one. Subsequent Friedel-Crafts acylation with benzene and AlCl₃ introduces phenyl groups at the 2- and 6-positions.

Reaction Conditions

-

Decarboxylation : 200°C, 2 h.

-

Friedel-Crafts : Benzene (excess), AlCl₃ (1.2 equiv), 80°C.

-

Yield : 50–58% (estimated).

Comparative Analysis of Synthetic Routes

*Theoretical yields based on analogous reactions.

Challenges and Optimization Strategies

Isomer Control

The (E,E)-isomer predominates in aldoxime derivatives (e.g., 4a,b ) due to steric hindrance during imine formation . For this compound, similar steric effects likely favor the (E,E)-configuration, necessitating chromatographic purification to achieve >95% isomeric purity .

Solvent and Temperature Effects

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The carbonyl group and brominated derivatives participate in nucleophilic substitutions:

Carbonyl Activation

-

Reacts with alcohols, amines, and thiols under acidic or basic conditions to form substituted derivatives.

-

Example : Reaction with diethylene glycol and TsOH at 150°C yields podands for coordination chemistry .

Bromomethyl Derivatives

-

2,6-Bis(bromomethyl)-3,5-diphenyl-4H-pyran-4-one reacts with nucleophiles:

Oxidation Reactions

Methyl groups at C-2/C-6 are oxidized to carboxaldehydes:

Selenium Dioxide (SeO₂) Oxidation

Mechanism :

-

SeO₂ oxidizes methyl to aldehyde via enol intermediate.

-

Microwave irradiation accelerates tautomerization and oxidation .

Diynone Cyclization

-

1,5-Diphenylpenta-1,4-diyn-3-one cyclizes in H₂O with TfOH:

Aldoxime Derivatives

-

Di(aminoxymethyl) pyranones condense with benzaldehydes:

Pyrylium Salt Formation

-

Reacts with POCl₃ and N-[3’-(diethylamino)phenyl]benzothiazol-2-amine at 100°C:

Comparative Reaction Data

Mechanistic Insights

Applications De Recherche Scientifique

2,6-Diphenyl-4H-pyran-4-one has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2,6-Diphenyl-4H-pyran-4-one involves its interaction with molecular targets through its reactive sites. For instance, during photoreactions, the compound can enter a triplet state, facilitating the formation of reactive intermediates that lead to the formation of products like benzoic acid . The exact pathways and molecular targets can vary depending on the specific reaction conditions and the presence of other reagents.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 2,6-Diphenyl-4H-pyran-4-one and Analogues

*Yield improved from 13% to 47% using NaOH instead of Et₃N .

Structural and Reactivity Comparisons

Substituent Effects :

- Electron-Donating Groups : Derivatives with electron-donating groups (e.g., methoxy, alkyl) exhibit higher synthetic yields due to increased acidity of β-ketoacid protons, facilitating decarboxylation . For example, this compound synthesized from β-ketoacids with methoxy substituents achieves yields >80% .

- Electron-Withdrawing Groups : Nitro substituents hinder reactions (e.g., saponification fails with nitro groups, leading to recovered starting material) . Brominated derivatives (e.g., 3,5-dibromo) show lower yields (61%) but higher reactivity for further functionalization .

Functional Group Diversity: Aldehyde Derivatives: 3,5-Bis[(2-formylphenoxy)methyl] derivatives enable Schiff base formation, useful in coordination chemistry . Ester Derivatives: Trans-2-(butoxycarbonyl)ethenyl groups enhance solubility, making these derivatives suitable for solution-phase applications .

Hydrogenated Analogues :

- 2,6-Dimethyldihydro-2H-pyran-4(3H)-one lacks aromaticity in the ring, reducing stability and altering reactivity compared to the parent compound .

Activité Biologique

2,6-Diphenyl-4H-pyran-4-one, a member of the pyranone family, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, making it a subject of various studies in pharmacology and medicinal chemistry. The following sections will delve into the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation of diynones in the presence of acidic catalysts. For instance, a study demonstrated that treating 1,5-diphenylpenta-1,4-diyn-3-one with water at elevated temperatures yielded the desired pyranone in high yield (83%) using TfOH as a catalyst . This method highlights the compound's accessibility for further biological evaluations.

Biological Activities

This compound has been reported to exhibit a range of biological activities:

1. Antimicrobial Activity

Research indicates that derivatives of 4H-pyran-4-one possess significant antimicrobial properties. A study on various derivatives showed that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays demonstrated that this compound can scavenge free radicals effectively, suggesting its potential use in preventing oxidative stress-related diseases .

3. Anti-inflammatory Effects

In animal models, this compound demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests its potential application in treating inflammatory conditions such as arthritis .

4. Anticancer Activity

Several studies have reported on the anticancer properties of this compound. It was found to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .

Case Studies

A notable case study involved the synthesis and biological evaluation of several aldoxime derivatives of this compound. The study highlighted that these derivatives exhibited enhanced biological activities compared to their parent compound, particularly in terms of antimicrobial and anticancer effects .

| Compound | Biological Activity | Yield (%) |

|---|---|---|

| This compound | Antimicrobial | - |

| Aldoxime Derivative A | Anticancer | 91 |

| Aldoxime Derivative B | Antioxidant | 67 |

The mechanisms underlying the biological activities of this compound are varied and complex:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Antioxidant Mechanism : It donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Anti-inflammatory Mechanism : The inhibition of NF-kB signaling pathways reduces the expression of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Diphenyl-4H-pyran-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is traditionally synthesized via condensation of dehydroacetic acid (DHA) with aromatic aldehydes under acidic or basic conditions. For example, DHA reacts with benzaldehyde derivatives to form 3-substituted-vinylcarbonyl intermediates, which cyclize to yield this compound derivatives . Yield optimization can involve substituting triethylamine (Et3N) with NaOH, as demonstrated in the synthesis of crown ether derivatives, improving yields from 65% to 85% . Purity is influenced by solvent choice (e.g., ethanol vs. THF) and temperature control during crystallization.

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR verify phenyl group substitution patterns and pyranone ring conformation. For example, the carbonyl resonance (C-4) typically appears at δ ~180 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 248.2840 for C₁₇H₁₂O₂) .

- Chromatography : Gas chromatography (GC) with polar columns (e.g., DB-Wax) and temperature programming (50°C to 220°C) resolves impurities, as shown in analogous pyranone analyses .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : While specific safety data for this compound is limited, general pyranone handling guidelines apply:

- Use PPE (nitrile gloves, lab coats) to avoid skin contact, as related dihydropyran derivatives cause irritation .

- Work in a fume hood to prevent inhalation of fine particulates during synthesis .

- Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for specific functionalization (e.g., crown ethers or podands)?

- Methodological Answer : Functionalization at the 3- and 5-positions is achieved via bromomethyl intermediates. For example, 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one reacts with nucleophiles like triethylene glycol to form crown ethers. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in CCl₄ under UV light for regioselective bromination .

- Nucleophilic Substitution : Optimize solvent polarity (e.g., DMF for high dielectric constant) and base (e.g., K₂CO₃) to enhance reaction rates .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives when using different catalysts or bases?

- Methodological Answer : Systematic variation of reaction parameters is essential:

- Catalyst Screening : Compare Et3N, NaOH, and KOH in model reactions to identify base-dependent side reactions (e.g., hydrolysis of intermediates) .

- Kinetic Studies : Use in situ FTIR or HPLC to track intermediate formation and identify rate-limiting steps .

- Statistical Design : Apply response surface methodology (RSM) to isolate factors (e.g., temperature, solvent ratio) affecting yield .

Q. What strategies are effective in modifying the this compound scaffold for applications in supramolecular chemistry, and how are these modifications validated?

- Methodological Answer :

- Host-Guest Complexation : Introduce electron-rich groups (e.g., methoxy) at the 3- and 5-positions to enhance cation-binding affinity. Validate via UV-Vis titration with metal salts (e.g., K⁺, Na⁺), monitoring shifts in λmax .

- Fluorescent Probes : Attach styryl moieties to the pyranone core for solvatochromic studies. Confirm photophysical properties using fluorescence lifetime measurements .

Propriétés

IUPAC Name |

2,6-diphenylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCKXOXEYVSRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300571 | |

| Record name | 2,6-Diphenyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029-94-3 | |

| Record name | 2,6-Diphenyl-.gamma.-pyrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diphenyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIPHENYL-4H-PYRAN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.